molecular formula C20H23BrO4 B14036598 tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate

tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate

Cat. No.: B14036598
M. Wt: 407.3 g/mol
InChI Key: CDWNOYRVCVSHDF-UHFFFAOYSA-N
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Description

tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate is an organic compound that features a tert-butyl ester group, a brominated benzyl ether, and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate typically involves multiple steps:

    Hydroxymethylation: The hydroxymethyl group can be introduced via a formylation reaction followed by reduction.

    Esterification: The final step involves the esterification of the phenylacetic acid derivative with tert-butyl alcohol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Products include azides, amines, or thioethers.

    Oxidation: Products include carboxylic acids or aldehydes.

    Reduction: Products include alcohols.

Scientific Research Applications

tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of biochemical probes.

    Medicine: Investigated for its potential as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(2-((3-bromo-5-(hydroxymethyl)benzyl)oxy)phenyl)acetate depends on its specific application. In general, the compound can interact with biological molecules through its functional groups, leading to various biochemical effects. The bromine atom and hydroxymethyl group can participate in hydrogen bonding and other interactions with enzymes and receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl bromoacetate: Similar in structure but lacks the benzyl ether and hydroxymethyl groups.

    tert-Butyl 2-bromoacetate: Similar but lacks the phenyl and hydroxymethyl groups.

    5-tert-Butyl-2-hydroxybenzaldehyde: Contains a tert-butyl group and a hydroxyl group but lacks the ester and bromine functionalities.

Properties

Molecular Formula

C20H23BrO4

Molecular Weight

407.3 g/mol

IUPAC Name

tert-butyl 2-[2-[[3-bromo-5-(hydroxymethyl)phenyl]methoxy]phenyl]acetate

InChI

InChI=1S/C20H23BrO4/c1-20(2,3)25-19(23)11-16-6-4-5-7-18(16)24-13-15-8-14(12-22)9-17(21)10-15/h4-10,22H,11-13H2,1-3H3

InChI Key

CDWNOYRVCVSHDF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1OCC2=CC(=CC(=C2)CO)Br

Origin of Product

United States

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